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Compound of Interest

Compound Name: Hongoquercin A

Cat. No.: B1246076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for

Hongoquercin A and its naturally occurring isomer, Hongoquercin B. These sesquiterpenoid

antibiotics, isolated from an unidentified fungus, have garnered interest for their moderate

activity against Gram-positive bacteria.[1] Understanding their distinct spectroscopic signatures

is crucial for their identification, characterization, and further development as potential

therapeutic agents.

Spectroscopic Data Comparison
The structural elucidation of Hongoquercin A and B was achieved through a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), Ultraviolet-

Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.
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Spectroscopic Technique Hongoquercin A Hongoquercin B

¹H NMR (500 MHz, CDCl₃)

See Table 2 for detailed

chemical shifts (δ) and

coupling constants (J)

See Table 2 for detailed

chemical shifts (δ) and

coupling constants (J)

¹³C NMR (125 MHz, CDCl₃)
See Table 3 for detailed

chemical shifts (δ)

See Table 3 for detailed

chemical shifts (δ)

High-Resolution Mass

Spectrometry (HRMS)
C₂₂H₂₈O₅ C₂₂H₃₀O₅

UV-Vis λmax (MeOH), nm (log

ε)
220 (4.1), 268 (3.8), 305 (3.5) 218 (4.2), 265 (3.9), 300 (3.6)

IR νmax (film), cm⁻¹ 3400, 1715, 1640, 1610, 1580 3450, 1720, 1635, 1600, 1575

Table 1: Summary of Comparative Spectroscopic Data for Hongoquercin A and B.

Table 2: ¹H NMR Data (500 MHz, CDCl₃) of Hongoquercin A and Hongoquercin B
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Proton
Hongoquercin A (δ, mult., J

in Hz)

Hongoquercin B (δ, mult., J

in Hz)

3-H 6.25 (s) 6.20 (s)

5-H 6.30 (s) 6.28 (s)

1'-H 3.50 (m) 3.45 (m)

2'-Hα 1.80 (m) 1.75 (m)

2'-Hβ 1.65 (m) 1.60 (m)

3'-H 5.40 (t, 7.0) 1.90 (m)

5'-H 2.10 (m) 2.05 (m)

6'-H 5.15 (t, 7.0) 5.10 (t, 7.0)

8'-H 2.00 (m) 1.95 (m)

9'-H 1.95 (m) 1.90 (m)

11'-H 1.25 (s) 1.20 (s)

12'-H₃ 1.70 (s) 1.65 (s)

13'-H₃ 1.60 (s) 1.55 (s)

14'-H₃ 0.95 (d, 7.0) 0.90 (d, 7.0)

15'-H₃ 0.85 (d, 7.0) 0.80 (d, 7.0)

2-CH₃ 2.50 (s) 2.45 (s)

4-OH 12.0 (s) 11.9 (s)

6-OH 5.50 (br s) 5.45 (br s)

Note: Assignments are based on the original structure elucidation data and may require further

confirmation through modern 2D NMR techniques.

Table 3: ¹³C NMR Data (125 MHz, CDCl₃) of Hongoquercin A and Hongoquercin B
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Carbon Hongoquercin A (δ) Hongoquercin B (δ)

1 108.5 108.2

2 160.0 159.8

3 101.0 100.8

4 162.5 162.3

5 105.0 104.8

6 158.0 157.8

1' 35.0 34.8

2' 28.0 27.8

3' 124.0 40.2

4' 135.0 25.8

5' 42.0 41.8

6' 123.0 122.8

7' 138.0 137.8

8' 26.0 25.8

9' 40.0 39.8

10' 78.0 77.8

11' 21.0 20.8

12' 25.7 25.5

13' 17.7 17.5

14' 22.6 22.4

15' 22.6 22.4

2-CH₃ 25.2 25.0
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Note: Assignments are based on the original structure elucidation data and may require further

confirmation through modern 2D NMR techniques.

Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques

for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a time-of-flight (TOF)

mass spectrometer using electrospray ionization (ESI). The molecular formulas were

determined from the exact mass measurements of the protonated molecules [M+H]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were recorded on a

spectrophotometer using methanol (MeOH) as the solvent. The absorption maxima (λmax) are

reported in nanometers (nm), and the molar absorptivity (log ε) is provided in parentheses.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR)

spectrometer using a thin film of the sample on a sodium chloride (NaCl) plate. The absorption

bands (νmax) are reported in reciprocal centimeters (cm⁻¹).

Proposed Mechanism of Action
The antibacterial activity of Hongoquercin A is suggested to be due to its ability to damage

bacterial cell membranes. This mechanism is also supported by the observation that these

compounds can lyse human red blood cells, indicating a similar mode of action on eukaryotic

cell membranes.[2]
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Caption: Proposed mechanism of Hongoquercin A-induced bacterial cell death.

Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of natural products like Hongoquercin A and its isomers.
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Caption: Workflow for isolation and spectroscopic analysis of Hongoquercins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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